An In-depth Technical Guide to 2-Azaspiro[3.3]heptane-6-carboxylic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-Azaspiro[3.3]heptane-6-carboxylic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer improved physicochemical and pharmacological properties is perpetual. Among the strategies to escape the "flatland" of traditional aromatic and heteroaromatic rings, the use of spirocyclic scaffolds has gained significant traction.[1] These unique three-dimensional structures provide rigid frameworks that can mimic the spatial arrangement of substituents found in more common cyclic systems while offering distinct advantages in terms of metabolic stability, aqueous solubility, and lipophilicity.[1][2] This guide focuses on a particularly valuable building block within this class: 2-Azaspiro[3.3]heptane-6-carboxylic acid. This compound, and its derivatives, are increasingly recognized as superior bioisosteres for piperidines and other six-membered rings, offering a compelling alternative for medicinal chemists aiming to optimize lead compounds.[3]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Azaspiro[3.3]heptane-6-carboxylic acid, offering insights into its potential to unlock new avenues in drug design and development.
Physicochemical Properties: A Quantitative Overview
The unique spirocyclic structure of 2-Azaspiro[3.3]heptane-6-carboxylic acid imparts a distinct set of physicochemical properties that are highly attractive for drug development. The rigid framework reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [4] |
| Molecular Weight | 141.17 g/mol | [4] |
| Predicted pKa | 4.22 ± 0.20 | - |
| Predicted Boiling Point | 301.4 ± 42.0 °C | - |
| Predicted Density | 1.27 ± 0.1 g/cm³ | - |
The hydrochloride salt of 2-Azaspiro[3.3]heptane-6-carboxylic acid is a common form for handling and storage.[5] Its properties will differ from the free acid, particularly in terms of solubility.
Synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic acid and its Derivatives
The synthesis of 2-azaspiro[3.3]heptane scaffolds can be achieved through various routes, often involving the construction of the two four-membered rings in a stepwise fashion.[6][7] A common strategy for producing 2-Azaspiro[3.3]heptane-6-carboxylic acid involves the synthesis of a protected intermediate, typically the N-Boc derivative, which can then be deprotected to yield the final product.
Synthesis of N-Boc-2-Azaspiro[3.3]heptane-6-carboxylic acid
A general and scalable synthesis for the N-Boc protected version of the target molecule has been reported. This multi-step sequence provides access to a key intermediate for further derivatization or for the final deprotection step. While a specific synthesis for the unprotected carboxylic acid is mentioned in the literature, detailed experimental procedures are more readily available for its Boc-protected counterpart.[6]
Deprotection to Yield 2-Azaspiro[3.3]heptane-6-carboxylic acid
The final step to obtain 2-Azaspiro[3.3]heptane-6-carboxylic acid involves the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Dissolve N-Boc-2-Azaspiro[3.3]heptane-6-carboxylic acid in a suitable solvent such as dioxane or dichloromethane.
-
Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M in dioxane) or trifluoroacetic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting hydrochloride salt of 2-Azaspiro[3.3]heptane-6-carboxylic acid can be used directly or further purified by recrystallization or chromatography.
Chemical Reactivity and Stability
The chemical reactivity of 2-Azaspiro[3.3]heptane-6-carboxylic acid is dictated by its two functional groups: a secondary amine and a carboxylic acid.
-
Amine Functionality: The secondary amine is nucleophilic and can undergo a variety of reactions, including N-alkylation, N-acylation, and reductive amination, allowing for the introduction of diverse substituents.[5]
-
Carboxylic Acid Functionality: The carboxylic acid can be converted to esters, amides, or acid chlorides, providing another handle for molecular elaboration.[5]
The strained four-membered rings of the spiro[3.3]heptane system are generally stable under a range of synthetic conditions. However, extreme conditions of temperature or pH should be evaluated on a case-by-case basis. The stability of spirocyclic scaffolds, particularly their resistance to oxidative metabolism, is a key advantage in drug design.[8]
Spectroscopic Characterization
While specific spectroscopic data for the unprotected 2-Azaspiro[3.3]heptane-6-carboxylic acid is not widely published, the expected spectral features can be inferred from its structure and data from its derivatives.
-
¹H NMR: The proton NMR spectrum would be expected to show a series of multiplets in the aliphatic region corresponding to the protons of the two four-membered rings. The presence of the carboxylic acid proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show signals for the spirocyclic carbon, the methylene carbons of the rings, the methine carbon bearing the carboxylic acid, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch of the carboxylic acid, and N-H bending and stretching vibrations from the secondary amine.
A certificate of analysis for the Boc-protected version confirms a structure consistent with ¹H NMR and MS data.[9]
The Role of 2-Azaspiro[3.3]heptane-6-carboxylic acid in Drug Discovery
The primary application of 2-Azaspiro[3.3]heptane-6-carboxylic acid and its parent scaffold in medicinal chemistry is as a bioisosteric replacement for piperidine and other six-membered saturated heterocycles.[3] This strategy is driven by the desire to improve key drug-like properties.
Advantages as a Bioisostere:
-
Improved Physicochemical Properties: The introduction of the spiro[3.3]heptane motif has been shown to favorably modulate pKa, lipophilicity (logD), and aqueous solubility.[2]
-
Enhanced Metabolic Stability: The rigid, sp³-rich nature of the scaffold can block sites of metabolism, leading to improved metabolic stability and longer half-life.[8]
-
Novel Chemical Space: The unique three-dimensional arrangement of substituents provides access to novel chemical space and can lead to improved target engagement and selectivity.[1]
Case Study: Fetal Hemoglobin Inducers
A notable example of the successful application of the 2-azaspiro[3.3]heptane scaffold is in the development of fetal hemoglobin (HbF) inducers for the treatment of β-hemoglobinopathies like sickle cell disease. Optimization of a hit compound led to the discovery of a 2-azaspiro[3.3]heptane derivative (compound 18 in the cited study) which demonstrated a significant dose-dependent increase in globin switching in vivo in cynomolgus monkeys. This derivative was found to be more rigid and possessed a unique structure with developable properties and a favorable safety profile compared to hydroxyurea.[10]
Structural Insights: The 3D-Conformation of Azaspiro[3.3]heptanes
The therapeutic potential of 2-Azaspiro[3.3]heptane-6-carboxylic acid is intrinsically linked to its three-dimensional structure. X-ray crystallographic studies of related azaspiro[3.3]heptane derivatives have revealed key structural features. The two four-membered rings are nearly perpendicular to each other, creating a rigid, well-defined orientation of substituents.[11] The azetidine ring is often found to be puckered.[3] This defined geometry is crucial for its function as a structural mimic of other cyclic systems, allowing for precise positioning of functional groups for optimal interaction with biological targets.
Conclusion and Future Outlook
2-Azaspiro[3.3]heptane-6-carboxylic acid is a valuable and versatile building block for modern drug discovery. Its unique structural and physicochemical properties make it an attractive bioisostere for traditional saturated heterocycles, offering a powerful tool to address challenges in metabolic stability, solubility, and lipophilicity. The successful incorporation of the 2-azaspiro[3.3]heptane scaffold into pre-clinical candidates highlights its potential. As the demand for novel, three-dimensional chemical matter continues to grow, we can expect to see the expanded use of 2-Azaspiro[3.3]heptane-6-carboxylic acid and its derivatives in the design of next-generation therapeutics. Further exploration of its synthetic utility and a deeper understanding of its impact on a broader range of biological targets will undoubtedly solidify its place in the medicinal chemist's toolbox.
References
[5] 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride. Smolecule. Accessed January 19, 2026.
[2] An Improved Asymmetric Synthesis Of Azaspiro Compounds. Quick Company. Accessed January 19, 2026.
[6] Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. National Center for Biotechnology Information. Accessed January 19, 2026.
[3] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. Accessed January 19, 2026.
[11] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Accessed January 19, 2026.
[10] Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. National Center for Biotechnology Information. Accessed January 19, 2026.
[7] Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. Accessed January 19, 2026.
[4] 2-Azaspiro[3.3]heptane-6-carboxylic acid. PubChem. Accessed January 19, 2026.
[1] oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Accessed January 19, 2026.
[12] 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid. BLDpharm. Accessed January 19, 2026.
[13] 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid. Apollo Scientific. Accessed January 19, 2026.
[14] 2-Azaspiro(3.3)heptane. PubChem. Accessed January 19, 2026.
[15] 2-Azaspiro[3.3]heptane hydrochloride. PubChem. Accessed January 19, 2026.
[16] 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Accessed January 19, 2026.
[17] (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid for Drug Design. ResearchGate. Accessed January 19, 2026.
[9] 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid-COA-290322. MedChemExpress. Accessed January 19, 2026.
[8] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Accessed January 19, 2026.
[18] Unnatural Amino Acids. Enamine. Accessed January 19, 2026.
[19] Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Accessed January 19, 2026.
[20] Expertise of the month: Empowering the art of chemistry. SpiroChem. Accessed January 19, 2026.
[21] A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. National Center for Biotechnology Information. Accessed January 19, 2026.
[22] Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents. Accessed January 19, 2026.
[23] 665-04-3(2-azaspiro[3.3]heptane) Product Description. ChemicalBook. Accessed January 19, 2026.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved Asymmetric Synthesis Of Azaspiro Compounds [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. 2-Azaspiro[3.3]heptane-6-carboxylic acid | C7H11NO2 | CID 39872244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride | 1172252-57-1 [smolecule.com]
- 6. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. fujc.pp.ua [fujc.pp.ua]
- 13. 1211526-53-2|2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 14. 1211526-53-2 Cas No. | 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 15. Unnatural Amino Acids - Enamine [enamine.net]
- 16. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2-Azaspiro[3.3]heptane hydrochloride | C6H12ClN | CID 71741940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. News - Single [spirochem.com]
- 21. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 23. 665-04-3 CAS MSDS (2-azaspiro[3.3]heptane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
